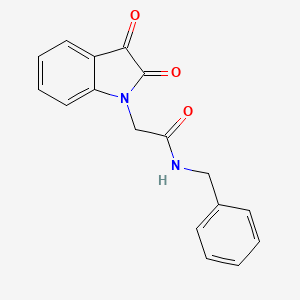

N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic compound featuring a 2,3-dioxoindole core linked to a benzyl-substituted acetamide moiety. This structure combines electron-deficient aromatic systems (due to the dioxo groups) with a flexible acetamide side chain, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes like matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

N-benzyl-2-(2,3-dioxoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-15(18-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)16(21)17(19)22/h1-9H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAHEUOJMPTFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. For instance, the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium catalysts are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues, their substituents, molecular formulas, and synthesis yields:

Key Observations:

- Core Structure : The target compound and most analogues retain the 2,3-dioxoindole core, critical for hydrogen bonding. However, isoindole derivatives (e.g., ) exhibit a fused benzene ring, altering electronic properties and steric bulk .

- Substituents on Nitrogen : The benzyl group in the target compound contrasts with propargyl () and methoxy-methyl () groups, affecting solubility and steric hindrance. Propargyl may enable click chemistry applications, while methoxy-methyl enhances polarity .

Physicochemical and Functional Properties

- Lipophilicity : The benzyl group in the target compound increases logP compared to N-(4-methylphenyl) () or N-methoxy-N-methyl () derivatives.

- Hydrogen Bonding : The dioxoindole core enables hydrogen bonding with protein targets, as seen in MMP inhibitors (). Isoindole derivatives () may exhibit stronger π-π stacking due to planar fused rings .

- Crystal Packing : Analogues like N-cyclohexyl derivatives () form N—H⋯O hydrogen-bonded chains, influencing solubility and crystallinity .

Biological Activity

N-benzyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an indole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.3047 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell cycle regulation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the compound's effects on different cancer cell lines, the following results were observed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Inhibition of EGFR signaling pathways |

| MCF7 (Breast) | 8.9 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.3 | Disruption of mitochondrial function |

These findings suggest that the compound's mechanism involves targeting key regulatory proteins in cancer progression.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness varies with the type of microorganism.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.5 |

| Candida albicans | 18.0 |

The compound's broad-spectrum antimicrobial activity indicates its potential use in developing new therapeutic agents against resistant strains.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes. It has been found to:

- Inhibit Kinases : The compound targets various kinases involved in cell signaling pathways crucial for cell proliferation.

- Induce Apoptosis : By activating caspases and disrupting mitochondrial membrane potential, it promotes programmed cell death in cancer cells.

- Interfere with Cell Wall Synthesis : Its antimicrobial effects are partly due to the inhibition of bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.